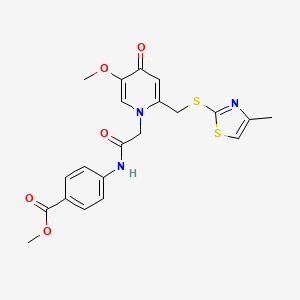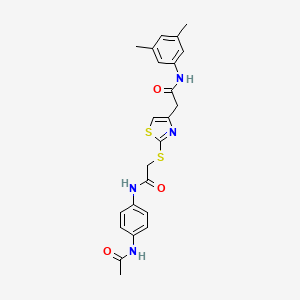
Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate is a chemical compound with the molecular formula C7H9NO3SLi. It is known for its unique structure, which includes a lithium ion coordinated to a 2-methoxy-6-methylpyridine-3-sulfinate ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate typically involves the reaction of 2-methoxy-6-methylpyridine-3-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in a suitable form for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction may produce sulfinate or thiol derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as catalysts and battery components
Mécanisme D'action
The mechanism of action of Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it may influence neurotransmitter signaling pathways, contributing to its potential therapeutic effects in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate include:
- Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate
- Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinate
- Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate
Uniqueness
This compound is unique due to its specific structural features, such as the position of the methoxy and methyl groups on the pyridine ring.
Propriétés
IUPAC Name |
lithium;2-methoxy-6-methylpyridine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S.Li/c1-5-3-4-6(12(9)10)7(8-5)11-2;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTJUFDVLXOISF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C(C=C1)S(=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B3017423.png)
![2-(4-BROMOPHENYL)-7-(4-FLUOROPHENYL)-7H,8H-IMIDAZO[1,2-A]PYRAZIN-8-ONE](/img/structure/B3017424.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)

![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)
![(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B3017428.png)
